molecular formula C4H4IN3O2 B1312846 4-iodo-1-methyl-3-nitro-1H-pyrazole CAS No. 75092-34-1

4-iodo-1-methyl-3-nitro-1H-pyrazole

Cat. No.: B1312846
CAS No.: 75092-34-1
M. Wt: 253 g/mol
InChI Key: JEPMYVGWQWTBSZ-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by the presence of iodine, methyl, and nitro functional groups attached to a pyrazole ring. The molecular formula of this compound is C4H4IN3O2, and it has a molecular weight of 253 g/mol

Biochemical Analysis

Biochemical Properties

4-iodo-1-methyl-3-nitro-1H-pyrazole plays a significant role in biochemical reactions, particularly in enzyme inhibition and interaction with proteins. It has been observed to interact with enzymes such as alcohol dehydrogenase and mycocyclosin synthase . These interactions are crucial as they can influence the enzyme’s activity, leading to either inhibition or activation. The compound’s nitro group is particularly reactive, allowing it to form strong bonds with the active sites of enzymes, thereby modulating their function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . This binding is facilitated by the compound’s nitro and iodo groups, which form strong interactions with the enzyme’s active site residues. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression effectively . At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . For instance, its interaction with alcohol dehydrogenase can affect the metabolism of alcohols, leading to changes in metabolite levels. Additionally, the compound can interact with other metabolic enzymes, influencing the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s iodo group plays a crucial role in its transport, as it can form strong interactions with transport proteins, allowing efficient cellular uptake and distribution.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization signals ensure that the compound exerts its effects in the appropriate cellular context, thereby modulating cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole typically involves the iodination of 1-methyl-3-nitro-1H-pyrazole. One common method includes the treatment of 1-methyl-3-nitro-1H-pyrazole with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methyl-3-nitro-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically under reflux conditions in polar solvents.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.

Major Products

    Substitution: Products include 4-amino-1-methyl-3-nitro-1H-pyrazole or 4-thio-1-methyl-3-nitro-1H-pyrazole.

    Reduction: The major product is 4-iodo-1-methyl-3-amino-1H-pyrazole.

    Oxidation: Products include 4-iodo-1-carboxy-3-nitro-1H-pyrazole.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1-methyl-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Iodo-3-nitro-1H-pyrazole: Lacks the methyl group, which can affect its solubility and reactivity.

    1-Methyl-3-nitro-1H-pyrazole: Lacks the iodine atom, reducing its potential for halogen bonding interactions.

Uniqueness

4-Iodo-1-methyl-3-nitro-1H-pyrazole is unique due to the presence of all three functional groups (iodo, methyl, and nitro) on the pyrazole ring. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

4-iodo-1-methyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPMYVGWQWTBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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